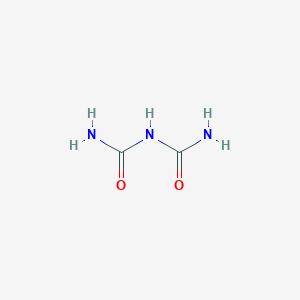

Biuret

Overview

Description

Biuret is a chemical compound that is formed by heating urea to 180°C . It is a white crystalline substance, soluble in water and alcohol . The Biuret test, named after this compound, is a chemical test used for detecting the presence of peptide bonds in a substance . The test and reagent do not actually contain Biuret; they are so named because both Biuret and proteins have the same response to the test .

Synthesis Analysis

Biuret is formed by the condensation of two urea molecules when urea is heated at 150°C . The Biuret reagent used in the Biuret test is a solution composed of sodium hydroxide (NaOH) or potassium hydroxide (KOH), hydrated copper (II) sulfate, and potassium sodium tartrate .

Molecular Structure Analysis

Biuret has a molecular formula of HN(CONH2)2 . It is formed when two amino acids are connected through the amino and carbonyl groups, forming a peptide bond .

Chemical Reactions Analysis

In the Biuret test, the copper (II) ion forms mauve-colored coordination complexes in an alkaline solution . The reaction of the cupric ions with the nitrogen atoms involved in peptide bonds leads to the displacement of the peptide hydrogen atoms under the alkaline conditions .

Physical And Chemical Properties Analysis

Biuret is a white crystalline substance, soluble in water and alcohol . Its solubility in water increases with the increase of temperature .

Scientific Research Applications

Biochemistry: Protein Detection in Samples

Summary of Application

The Biuret test is commonly used in biochemistry to detect the presence of peptide bonds in a sample . This test is used to confirm the presence of proteins or peptides, which are polymers of amino acids .

Methods of Application

The Biuret reagent, which contains cupric ions (Cu +2), is added to the sample. In an alkaline environment, these ions bind to the nitrogen atoms in the peptide bonds of proteins, forming a violet-colored copper coordination complex . The color change from blue to purple or violet indicates the presence of proteins .

Results or Outcomes

The Biuret test is a qualitative test, and can only state the presence or absence of peptide bonds but demonstrate nothing about the exact quantity and type of proteins .

Clinical Chemistry: Protein Detection in Body Fluids

Summary of Application

The Biuret test is used in clinical chemistry to detect proteins in various body fluids, such as urine and cerebrospinal fluid (CSF) .

Methods of Application

Similar to the application in biochemistry, the Biuret reagent is added to the body fluid sample. The presence of proteins is indicated by a color change .

Results or Outcomes

This test helps in the diagnosis of various diseases and conditions that cause abnormal protein levels in body fluids .

Food Analysis: Detection of Protein Adulterants

Summary of Application

The Biuret test is used in food analysis to detect the addition of proteinaceous adulterants in non-protein products .

Methods of Application

The Biuret reagent is added to the food sample. A color change indicates the presence of proteins, suggesting that the food product may have been adulterated with proteinaceous substances .

Results or Outcomes

This test helps in ensuring food safety and quality by detecting the unauthorized addition of proteins to food products .

Biotechnology: Recombinant Protein Production

Summary of Application

In biotechnology, the Biuret test is used to detect the presence of proteins in recombinant protein production .

Methods of Application

The Biuret reagent is added to the sample from the recombinant protein production process. A color change indicates the presence of proteins .

Results or Outcomes

This test is crucial in monitoring the success of recombinant protein production, as the presence of proteins indicates successful expression of the recombinant protein .

Clinical Trials: Detection of Nephrotoxicity

Summary of Application

A Biuret method has been developed to provide quantitative measurements of protein in normal urine without interference from drugs or pigments. This method is intended for use in monitoring clinical trials of new drugs—to detect nephrotoxicity .

Methods of Application

The Biuret reagent is added to the urine sample collected during the clinical trial. A color change indicates the presence of proteins .

Results or Outcomes

The presence of proteins in urine can indicate nephrotoxicity, a potential side effect of some drugs. Therefore, this test can help in monitoring the safety of new drugs during clinical trials .

Cross-Reactivity Studies: Interference with Urinary Peptide Measurements

Summary of Application

Studies have been conducted to analyze the specificity and kinetics of a Biuret reaction for solutions of amino acids, organic compounds, peptides, proteins, and ultrafiltered urine specimens .

Methods of Application

The Biuret assay was used to analyze various solutions, and the results were compared with standard clinical assays for protein measurement .

Results or Outcomes

The studies found that many compounds, including amino acids, amino acid derivatives, and dipeptides, cross-react in Biuret assays. This contributes to overestimation of urinary peptide content by Biuret assays .

Quantitative Analysis of Proteins

Summary of Application

The Biuret test is used for the quantitative analysis of proteins by various methods .

Methods of Application

The Biuret reagent is added to the protein solution. The color change is then measured using a spectrophotometer .

Results or Outcomes

This method provides a quantitative measurement of the protein concentration in the solution .

Detection of Proteins in Unknown Solutions

Summary of Application

The Biuret test is used to detect proteins in any unknown solution or extracts .

Methods of Application

The Biuret reagent is added to the unknown solution or extract. A color change indicates the presence of proteins .

Results or Outcomes

This test helps in identifying the presence of proteins in unknown solutions or extracts .

Monitoring the Progress of Protein Purification

Summary of Application

The Biuret test is used to monitor the progress of protein purification .

Methods of Application

The Biuret reagent is added to the sample from the protein purification process. A color change indicates the presence of proteins .

Results or Outcomes

This test is crucial in monitoring the success of protein purification, as the presence of proteins indicates successful purification .

Determining Serum Proteins

Summary of Application

The Biuret test is used mainly for diagnostic purposes, like determining serum proteins .

Methods of Application

The Biuret reagent is added to the serum sample. A color change indicates the presence of proteins .

Results or Outcomes

This test helps in determining the type of proteins in serum samples .

Analysis of Proteins in Biological Processes

Summary of Application

Proteins are important constituents of foods for a number of reasons. They are a major source of energy, and they contain essential amino-acids such as lysine, tryptophan, methionine, leucine, isoleucine and valine . The Biuret test is used in the analysis of proteins in various biological processes .

Methods of Application

The Biuret reagent is added to the sample from the biological process. A color change indicates the presence of proteins .

Results or Outcomes

This test helps in identifying the presence of proteins in various biological processes .

Safety And Hazards

Future Directions

While the Biuret test is a well-established method for detecting the presence of peptide bonds, there is ongoing research into the biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway . This research could lead to new insights into the mechanism of action of BiuH and its role in the degradation of cyanuric acid.

Relevant Papers

The paper titled “Biuret—A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides: Crystal-Structure Elucidation and In Situ Diffractometric, Vibrational and Thermal Characterisation” provides a detailed analysis of the crystal structure of Biuret . Another paper titled “Structural and biochemical characterization of the biuret hydrolase (BiuH) from the cyanuric acid catabolism pathway of Rhizobium leguminasorum bv. viciae 3841” discusses the biochemical characterization of BiuH .

properties

IUPAC Name |

carbamoylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJMTUPIZMNBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026783 | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonic diamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.467 @ -5 °C/4 °C | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Biuret | |

Color/Form |

ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |

CAS RN |

108-19-0 | |

| Record name | Biuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biuret | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C, DECOMP | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

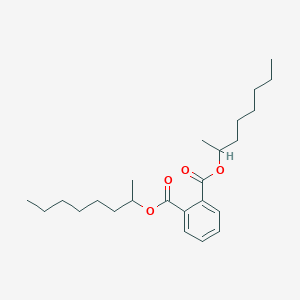

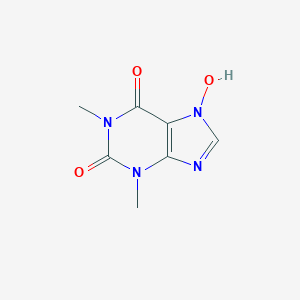

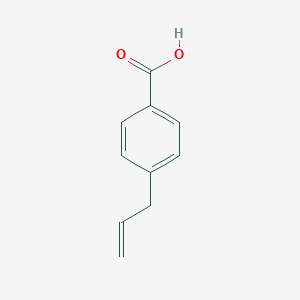

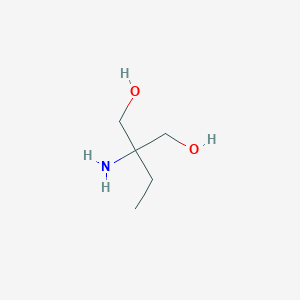

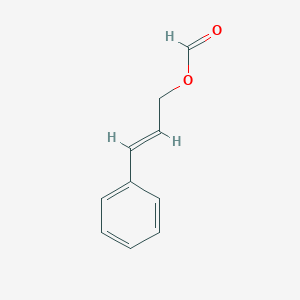

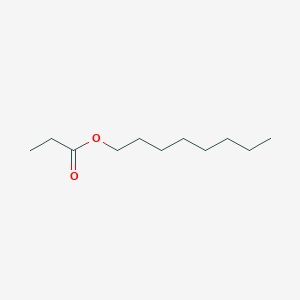

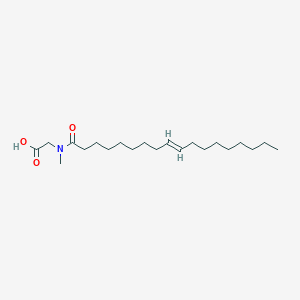

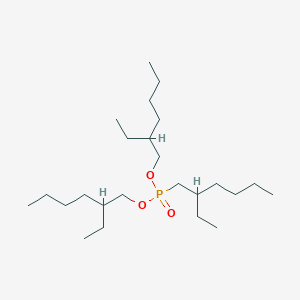

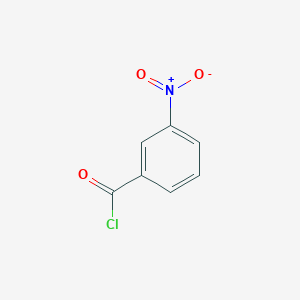

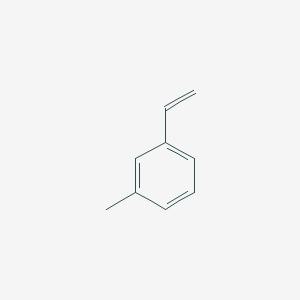

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)